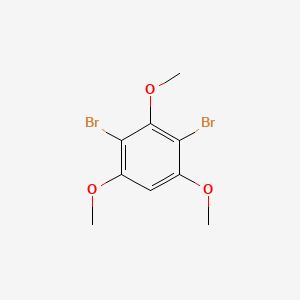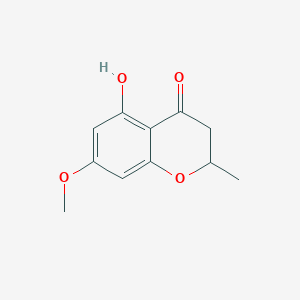
5-Hydroxy-7-methoxy-2-methylchroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-7-methoxy-2-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry . The structure of this compound includes a benzene ring fused with a dihydropyran ring, with hydroxyl and methoxy groups at positions 5 and 7, respectively, and a methyl group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-methoxy-2-methylchroman-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-hydroxyacetophenone with an aldehyde followed by cyclization can yield the desired chromanone . The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-7-methoxy-2-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 5-hydroxy-7-methoxy-2-methylchroman-4-ol.
Substitution: Formation of 5-hydroxy-7-ethoxy-2-methylchroman-4-one.
Aplicaciones Científicas De Investigación
5-Hydroxy-7-methoxy-2-methylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-7-methoxy-2-methylchroman-4-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Anti-inflammatory Pathways: Modulating the expression of inflammatory cytokines and reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-2-methylchroman-4-one: Lacks the methoxy group at position 7.
7-Hydroxy-5-methoxy-2-methylchroman-4-one: Has the hydroxyl and methoxy groups interchanged.
5,7-Dihydroxy-2-methylchroman-4-one: Contains hydroxyl groups at both positions 5 and 7.
Uniqueness
5-Hydroxy-7-methoxy-2-methylchroman-4-one is unique due to the specific arrangement of its functional groups, which contributes to its distinct biological activities and chemical reactivity. The presence of both hydroxyl and methoxy groups enhances its antioxidant properties, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
86361-56-0 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
5-hydroxy-7-methoxy-2-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-6-3-8(12)11-9(13)4-7(14-2)5-10(11)15-6/h4-6,13H,3H2,1-2H3 |
Clave InChI |
CVVSZQXLQNBZCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C2=C(C=C(C=C2O1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B14138460.png)
![2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14138473.png)


![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)
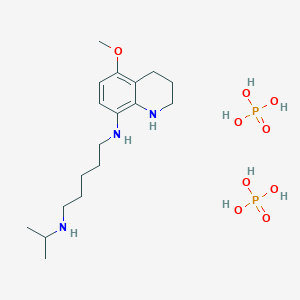

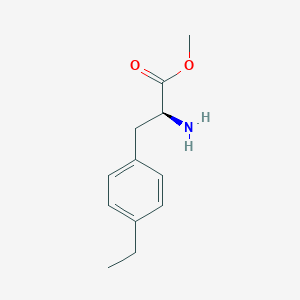
![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)


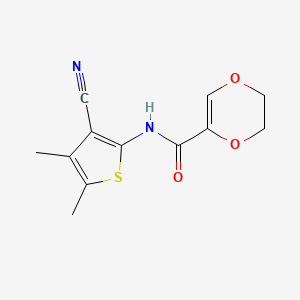
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)
